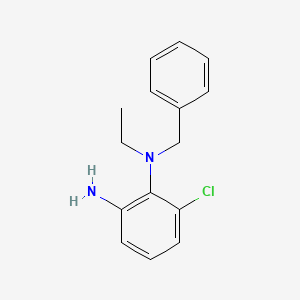

N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine

Description

N²-Benzyl-3-chloro-N²-ethyl-1,2-benzenediamine is a substituted aromatic diamine characterized by a benzyl and ethyl group at the N² position and a chlorine atom at the 3-position of the benzene ring.

Properties

IUPAC Name |

2-N-benzyl-3-chloro-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-2-18(11-12-7-4-3-5-8-12)15-13(16)9-6-10-14(15)17/h3-10H,2,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIHGJNGUISJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a benzyl halide reacts with 3-chloro-N~2~-ethyl-1,2-benzenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The chloro group in the compound can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Pharmaceutical Development

N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine has shown promise in the development of pharmaceutical compounds. Its derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The compound's ability to form charge transfer complexes enhances its utility in drug formulation and delivery systems .

Agrochemical Synthesis

The compound is also utilized in the synthesis of agrochemicals. For instance, it can be transformed into fungicides through reactions such as Grignard reactions, which involve the introduction of magnesium between the benzene ring and chlorine atom . This application is particularly relevant in developing environmentally friendly pesticides that minimize ecological impact.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for identifying various materials. Its reactivity allows it to form stable complexes with metal ions and other analytes, facilitating their detection and quantification in complex mixtures .

Case Study 1: Pharmaceutical Applications

A study demonstrated the efficacy of this compound derivatives in inhibiting specific cancer cell lines. The derivatives exhibited selective cytotoxicity, suggesting potential as targeted cancer therapies. The study highlighted the importance of structural modifications to enhance bioactivity while reducing toxicity.

Case Study 2: Agrochemical Development

Research focused on the synthesis of a new fungicide derived from this compound showed promising results in field trials. The fungicide demonstrated effective control over fungal pathogens while exhibiting low toxicity to non-target organisms. This case underscores the compound's potential as a basis for developing safer agricultural chemicals.

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmaceutical | Anticancer drug development | Selective cytotoxicity against cancer cell lines |

| Agrochemical | Fungicide synthesis | Effective control of fungal pathogens |

| Analytical Chemistry | Material identification | Formation of stable complexes with metal ions |

Mechanism of Action

The mechanism of action of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Substituent Variations in Benzenediamine Derivatives

The compound’s structural analogs differ in substituent groups at the N² and aromatic positions. Key comparisons include:

Key Observations :

- Steric and Electronic Effects : The benzyl and ethyl groups in the target compound introduce steric bulk compared to smaller methyl substituents in analogs like N¹,N²-dimethylbenzene-1,2-diamine. This may hinder coordination with metal catalysts but enhance selectivity in reactions requiring bulky directing groups .

Biological Activity

N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine is a compound that belongs to the class of substituted benzenediamines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves the reaction of benzyl chloride with 3-chloro-N~2~-ethyl-1,2-benzenediamine under basic conditions. This method allows for the introduction of the benzyl group at the N~2~ position, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyl amides have been shown to possess potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-benzyl amide of salinomycin | Antibacterial | 2 | |

| Benzimidazole derivatives | Antibacterial | 4 |

Anticancer Activity

The anticancer properties of similar compounds have also been documented. Studies have shown that certain N-benzyl derivatives demonstrate antiproliferative effects against various human cancer cell lines. For example, salinomycin derivatives exhibited significant activity against drug-resistant cell lines .

Neuropharmacological Effects

This compound and its analogs have been investigated for their neuropharmacological effects. Some studies highlight their potential as anticonvulsants and analgesics. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anticonvulsant activity .

Study 1: Anticonvulsant Activity

A study conducted on a series of N'-benzyl 2-amino acetamides found that certain derivatives exhibited pronounced anticonvulsant activities in animal models. The most active compounds had ED50 values lower than that of phenobarbital, suggesting a promising therapeutic potential for treating seizures .

Study 2: Antimicrobial Efficacy

In vitro testing of various benzimidazole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using minimum inhibitory concentration (MIC) assays, demonstrating effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Key findings include:

Q & A

Q. What established synthetic routes exist for N²-benzyl-3-chloro-N²-ethyl-1,2-benzenediamine, and what parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step N-alkylation and halogenation. For example, blocking specific nitrogen sites (e.g., using methyl groups) can prevent unwanted side reactions during N-arylation, as seen in analogous phenazine derivatives . Critical parameters include:

- Reagent stoichiometry : Excess alkylating agents (e.g., benzyl/ethyl halides) improve substitution efficiency.

- Temperature control : Reactions often require reflux conditions (e.g., dichloromethane at 40–50°C) to optimize cyclization .

- Purification : Column chromatography with polar/non-polar solvent gradients is essential to isolate the target compound from byproducts like N-methylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing N²-benzyl-3-chloro-N²-ethyl-1,2-benzenediamine?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent effects on aromatic protons and nitrogen-bound alkyl groups. For example, benzyl protons typically appear as a singlet at δ 4.5–5.0 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆ClN₂ at ~265.1 m/z) and fragmentation patterns .

- X-ray crystallography : Determines spatial arrangement of substituents; similar benzenediamine derivatives have been resolved using Cambridge Structural Database protocols .

Q. How does the compound’s stability under varying conditions influence experimental design?

- Methodological Answer :

- Light sensitivity : Store in amber vials to prevent photodegradation of the chloro and benzyl groups .

- Solvent compatibility : Use aprotic solvents (e.g., DMF, DMSO) to avoid hydrolysis; aqueous conditions may degrade the ethyl-benzyl amine linkage .

- Temperature : Decomposition above 200°C necessitates low-temperature storage (<4°C) for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N²-substituted benzenediamines?

- Methodological Answer : Contradictions in antibacterial efficacy (e.g., varying MIC values) may arise from:

- Assay conditions : Adjust pH (6.5–7.5) to mimic physiological environments, as protonation states affect membrane penetration .

- Bacterial strain specificity : Validate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models using standardized CLSI protocols .

- Synergistic effects : Co-administer with efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic activity from resistance mechanisms .

Q. What computational strategies predict interactions between N²-benzyl-3-chloro-N²-ethyl-1,2-benzenediamine and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against bacterial topoisomerase IV (PDB: 3FX2) to identify binding poses; chloro and benzyl groups often occupy hydrophobic pockets .

- Molecular dynamics (GROMACS) : Simulate ligand-envelope stability over 100 ns trajectories; ethyl groups may reduce binding affinity via steric clashes .

- QSAR modeling : Use Hammett constants (σ) to correlate electron-withdrawing chloro groups with enhanced antibacterial potency .

Q. How do N²-substituents (benzyl vs. ethyl) modulate electronic properties and regioselectivity in subsequent reactions?

- Methodological Answer :

- Electron donation/withdrawal : Benzyl groups donate electrons via resonance, stabilizing intermediates in electrophilic substitution, while ethyl groups exert inductive effects, altering reaction pathways .

- Regioselectivity in halogenation : Steric hindrance from the benzyl group directs chlorination to the para position (C-3), confirmed by DFT calculations .

- Redox behavior : Cyclic voltammetry reveals ethyl substituents lower oxidation potentials (E₀ = 0.85 V vs. Ag/AgCl), impacting catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.